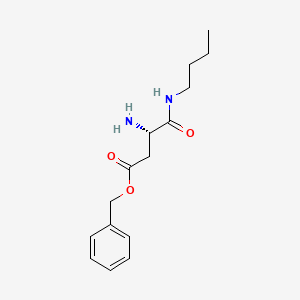
2-(Chloroacetyl)-5-methylphenyl 2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloroacetyl)-5-methylphenyl 2-methylpropanoate is an organic compound with the molecular formula C13H15ClO3. It is a derivative of phenylpropanoate and contains a chloroacetyl group, which makes it a valuable intermediate in the synthesis of various pharmaceuticals and chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloroacetyl)-5-methylphenyl 2-methylpropanoate typically involves the Friedel-Crafts acylation of chloroacetyl chloride with different substituted arenes . The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloroacetyl)-5-methylphenyl 2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic media.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted phenylpropanoates.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
2-(Chloroacetyl)-5-methylphenyl 2-methylpropanoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: In the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 2-(Chloroacetyl)-5-methylphenyl 2-methylpropanoate involves its interaction with molecular targets through its functional groups. The chloroacetyl group can undergo nucleophilic substitution reactions, while the ester group can be hydrolyzed by esterases. These interactions lead to the formation of various products that can exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(4-(2-chloroacetyl)phenyl)-2-methylpropanoate: A closely related compound with similar functional groups.
Bilastine: An antihistamine that shares structural similarities with 2-(Chloroacetyl)-5-methylphenyl 2-methylpropanoate.
Uniqueness
This compound is unique due to its specific combination of functional groups, which makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in different fields highlight its importance.
Propriétés
Numéro CAS |
61110-04-1 |
|---|---|
Formule moléculaire |
C13H15ClO3 |
Poids moléculaire |
254.71 g/mol |
Nom IUPAC |
[2-(2-chloroacetyl)-5-methylphenyl] 2-methylpropanoate |
InChI |
InChI=1S/C13H15ClO3/c1-8(2)13(16)17-12-6-9(3)4-5-10(12)11(15)7-14/h4-6,8H,7H2,1-3H3 |
Clé InChI |
PPCGRVNGDYILLJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)CCl)OC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



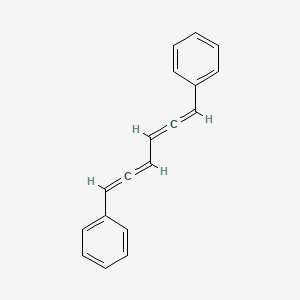
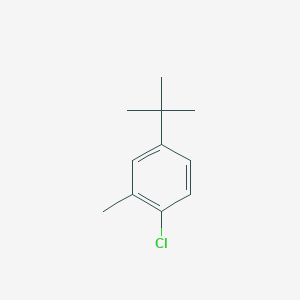
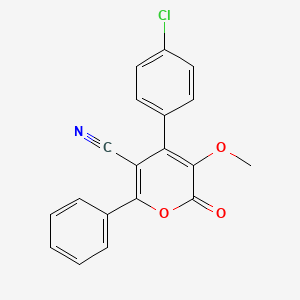

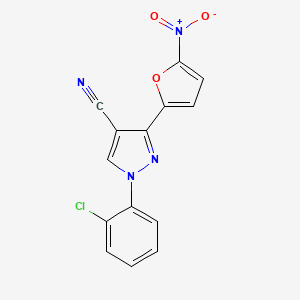
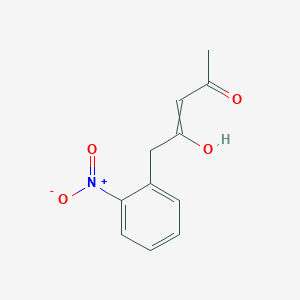
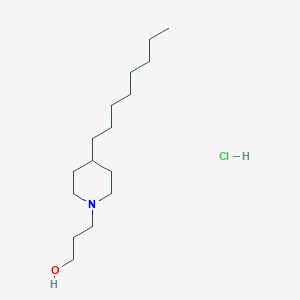
![3-[1-(3-Methoxyphenyl)cyclopentyl]-N,N-dimethylpropan-1-amine](/img/structure/B14591151.png)
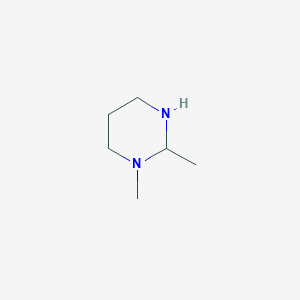
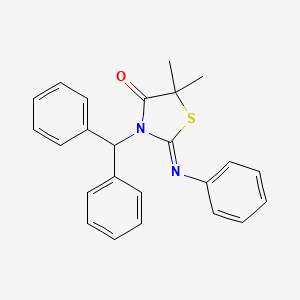
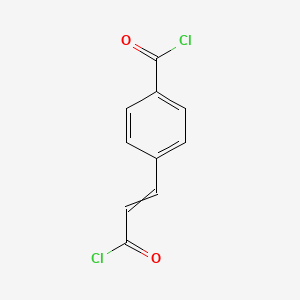
![4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carbonitrile](/img/structure/B14591167.png)
